molecular formula C12H20N2O B097387 2-(1-Adamantyl)acetohydrazide CAS No. 19026-80-3

2-(1-Adamantyl)acetohydrazide

Cat. No. B097387
CAS RN: 19026-80-3
M. Wt: 208.3 g/mol
InChI Key: ZORPHDZMMHDLAM-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)acetohydrazide is a derivative of adamantane, a bulky, rigid, and diamondoid structure that imparts unique physical and chemical properties to its derivatives. The adamantyl group is known for its high thermal stability and resistance to chemical reagents, making it a valuable moiety in medicinal chemistry for enhancing the pharmacokinetic properties of drugs.

Synthesis Analysis

The synthesis of compounds related to 2-(1-Adamantyl)acetohydrazide involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones to yield hydrazide-hydrazones with a 1-adamantane carbonyl moiety . Additionally, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various adamantylated derivatives, including amides . These synthetic routes provide access to a range of adamantane-containing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantyl group's three-dimensional, cage-like conformation. Single-crystal X-ray analysis has been used to confirm the structures of some adamantane-containing compounds, such as N-benzylamide and thiouracil derivatives . Theoretical calculations, including density functional theory (DFT), have been employed to derive optimized geometries and vibrational wavenumbers for related molecules .

Chemical Reactions Analysis

Adamantane derivatives undergo various chemical reactions, including self-acylation, decarboxylation, and heterocyclization. For instance, the self-acylation of 1-adamantylacetic acid can lead to the formation of ketenes, which can be further reacted with methanol or primary amines to yield corresponding derivatives . Skeletal rearrangements have also been observed during reactions such as the acetolysis of 2-adamantyl derivatives, leading to unexpected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantyl group. These compounds exhibit high thermal stability and resistance to chemical reagents. The physical-chemical properties, such as melting points and elemental composition, of adamantane-containing compounds have been established using various analytical techniques, including NMR spectroscopy, IR spectrophotometry, gas chromatography-mass spectrometry, and elemental analysis .

Scientific Research Applications

  • Chemistry of Unsaturated Adamantane Derivatives

    • Field : Petroleum Chemistry
    • Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • Methods : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions .
    • Results : The research in this field has added extensive theoretical and experimental data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .
  • Medicinal Chemistry, Catalyst Development and Nanomaterials

    • Field : Organic & Biomolecular Chemistry
    • Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
    • Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
    • Results : The research in this field has led to the development of a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
  • Synthesis of Sterically Hindered Ketene

    • Field : Organic Chemistry
    • Application : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
    • Methods : The synthesis involves the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst .
    • Results : The result of this process is the production of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
  • Drug Delivery Systems and Surface Recognition

    • Field : Biomedical Application
    • Application : Adamantane derivatives have been applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
    • Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
    • Results : The research in this field has led to the development of a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
  • Synthesis of Adamantane-Based Structures and Self-Assembled Supramolecular Systems

    • Field : Biomedical Application
    • Application : The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This review focuses on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
    • Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
    • Results : The results reported here encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
  • Synthesis of 1-Adamantyl(1-Adamantylacetyl)Ketene

    • Field : Organic Chemistry
    • Application : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
    • Methods : The synthesis involves the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst .
    • Results : The result of this process is the production of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

properties

IUPAC Name

2-(1-adamantyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPHDZMMHDLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351546
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)acetohydrazide

CAS RN

19026-80-3
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantaneacetic hydrazide
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